2-(Carboxyamino)ethanesulfonic acid
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Overview
Description
2-(Carboxyamino)ethanesulfonic acid is an organic compound with the molecular formula C3H7NO5S. It belongs to the class of organosulfonic acids, which are characterized by the presence of a sulfonic acid group. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxyamino)ethanesulfonic acid typically involves the reaction of ethanesulfonic acid with a carboxylating agent. One common method is the carboxylation of ethanesulfonic acid using carbon dioxide under high pressure and temperature conditions. The reaction is catalyzed by a suitable catalyst, such as a metal complex, to facilitate the formation of the carboxyamino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where ethanesulfonic acid is reacted with carbon dioxide in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through crystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxyamino)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carboxyamino group to an amine group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aminoethanesulfonic acid.
Substitution: Various substituted ethanesulfonic acid derivatives.
Scientific Research Applications
2-(Carboxyamino)ethanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of 2-(Carboxyamino)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent in chemical reactions, facilitating the formation or transformation of other molecules. In biological systems, it may interact with enzymes or proteins, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Ethanesulfonic acid: A simpler sulfonic acid with similar chemical properties.
Piperazine-N,N’-bis(2-ethanesulfonic acid): A related compound used as a buffer in biological research.
Uniqueness
2-(Carboxyamino)ethanesulfonic acid is unique due to the presence of both carboxyamino and sulfonic acid functional groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
25547-55-1 |
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Molecular Formula |
C3H7NO5S |
Molecular Weight |
169.16 g/mol |
IUPAC Name |
2-(carboxyamino)ethanesulfonic acid |
InChI |
InChI=1S/C3H7NO5S/c5-3(6)4-1-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H,7,8,9) |
InChI Key |
FUPKJQFINJHPEG-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)NC(=O)O |
Origin of Product |
United States |
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